2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its complex structure, which includes a pyridazinone core, substituted with a 3,4-dimethylphenyl group and an acetamide moiety linked to a 4-fluoro-2-methylphenyl group. Such compounds are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the pyridazinone ring.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with 4-fluoro-2-methylaniline in the presence of acylating agents like acetic anhydride or acetyl chloride.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that maximize solubility and minimize environmental impact.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction of the pyridazinone ring can lead to dihydropyridazinone derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Dihydropyridazinones.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions due to their ability to stabilize transition states.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Investigated for its ability to bind to biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Diagnostic Agents: Potential use in imaging and diagnostic applications due to its unique chemical properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-chloro-2-methylphenyl)acetamide: Similar structure but with a chlorine substituent instead of fluorine.
2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-bromo-2-methylphenyl)acetamide: Bromine substituent instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s biological activity, metabolic stability, and lipophilicity compared to its chlorine or bromine analogs.
Biological Activity: The specific substitution pattern may result in unique interactions with biological targets, leading to distinct pharmacological profiles.
This detailed overview provides a comprehensive understanding of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-13-4-5-16(10-14(13)2)19-8-9-21(27)25(24-19)12-20(26)23-18-7-6-17(22)11-15(18)3/h4-11H,12H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLXUISIAUUPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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